Indotecan
Overview
Description
Indotecan, also known as LMP400, is a potent Topoisomerase I inhibitor . It was discovered by Yves Pommier, M.D., Ph.D., Chief of the Developmental Therapeutics Branch, in 2007 . The U.S. Food and Drug Administration (FDA) granted orphan drug status to Indotecan for use in patients with malignant glioma, a cancer of the brain that begins in glial cells .
Molecular Structure Analysis
Indotecan has a molecular formula of C26H26N2O7 . It is an indenoisoquinoline derivative .
Chemical Reactions Analysis
Indotecan is known to interact with DNA, causing damage and preventing the relaxation of supercoiled DNA . The exact chemical reactions involved in these processes are complex and are the subject of ongoing research .
Scientific Research Applications
Design and Synthesis of Prodrugs
Indotecan (LMP400) is explored for its potential in the design and synthesis of prodrugs. The discovery of biologically active metabolites of Indotecan has paved the way for the development of ester prodrugs. These prodrugs exhibit potent antiproliferative activities across various human cancer cell lines due to their ability to inhibit Top1 effectively and their cytotoxicity. This approach aims to enhance the therapeutic efficacy and selectivity of cancer treatment (Lv et al., 2016).
Targeting Topoisomerase I
Indotecan, along with other novel Top1 inhibitor chemical scaffolds like LMP776 (indimitecan) and LMP744, are part of therapeutic strategies aimed at improving cancer treatment outcomes. These inhibitors are used to elucidate DNA repair pathways associated with DNA-protein cross-links and replication stress, demonstrating the critical role of Top1 inhibitors in precision medicine and offering insights into new therapeutic strategies (Thomas & Pommier, 2019).
Synergy with PARP Inhibitors
The indenoisoquinoline Top1 inhibitors, including Indotecan, selectively target cancer cells deficient in homologous recombination and those expressing Schlafen 11 (SLFN11), showing synergy with PARP inhibitors like olaparib. This synergy is especially potent in homologous recombination-deficient cells, providing a molecular rationale for clinical trials combining Indotecan with PARP inhibitors in treating HRD cancers expressing SLFN11 (Marzi et al., 2019).
Novel Antitumor Mechanisms
Research on indolizino[6,7-b]indoles, which share a similar structural domain with Indotecan, shows these compounds possess multiple modes of action: DNA cross-linking, topoisomerase I and II inhibition, and cell-cycle arrest. This multifaceted approach indicates the potential for developing compounds with enhanced antitumor activity and provides a foundation for exploring Indotecan's broader applications in cancer therapy (Chaniyara et al., 2013).
Metabolic Insights
Studies on the metabolism of Indotecan and its analogs have identified hydroxylated metabolites, offering insights into the drug's metabolic pathways and the role of hydroxylation in its mechanism of action as a Top1 poison. These findings contribute to understanding the pharmacokinetics and pharmacodynamics of Indotecan and its potential for optimization in cancer treatment (Cinelli et al., 2012).
Safety And Hazards
Future Directions
Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of Indotecan .
properties
IUPAC Name |
15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIFGLHVOZDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238613 | |
Record name | Indotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indotecan | |
CAS RN |
915303-09-2 | |
Record name | Indotecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.